molecular formula C17H22N4O2S B2779547 4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1796965-74-6

4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2779547
CAS No.: 1796965-74-6
M. Wt: 346.45
InChI Key: UWHMSLRCHCOEGE-UHFFFAOYSA-N
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Description

4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a synthetic small molecule of interest in medicinal chemistry and oncology research. This compound features a benzenesulfonamide core linked to a pyrimidine scaffold, a structural motif prevalent in compounds designed to modulate key enzymatic pathways . Sulfonamide-based compounds, particularly those incorporating heterocyclic groups like pyrrolidine and pyrimidine, have demonstrated significant potential as inhibitors of various biological targets. Structurally similar pyrazolopyrimidine sulfonamides have been identified as potent and selective inhibitors of Mer kinase, a receptor tyrosine kinase that is a promising therapeutic target in acute lymphoblastic leukemia, non-small cell lung cancer, and glioblastoma . Furthermore, related benzenesulfonamide derivatives have shown compelling anti-tumor activity by inducing ferroptosis, a form of iron-dependent programmed cell death, in cancer cells by targeting the KEAP1-NRF2-GPX4 signaling axis . The presence of both the sulfonamide and pyrimidine-pyrrolidine groups in this compound suggests potential for application in similar areas of kinase and cancer research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-2-14-5-7-16(8-6-14)24(22,23)19-13-15-9-10-18-17(20-15)21-11-3-4-12-21/h5-10,19H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHMSLRCHCOEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine derivatives.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine intermediate.

    Attachment of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the biological activity of the compound.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, pyrimidine derivatives have been shown to inhibit certain kinases that are crucial in cancer progression .

Neurological Disorders

Research has also suggested that derivatives of this compound may have effects on neurological disorders. Compounds targeting muscarinic receptors have been linked to improvements in cognitive functions and reductions in symptoms associated with diseases like Alzheimer's . This indicates a potential application of 4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide in treating such conditions.

Pharmacological Studies

Pharmacological evaluations have been conducted to determine the efficacy and safety profile of this compound.

Toxicological Assessments

Toxicity studies are essential for understanding the safety of new compounds. Evaluations of similar sulfonamide derivatives have shown varying degrees of toxicity, necessitating thorough testing of this compound to ensure it meets safety standards for clinical use .

Case Study: Anticancer Research

A study published in a peer-reviewed journal highlighted the use of pyrimidine derivatives in cancer therapy. The research demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for further exploration with this compound .

Case Study: Neurological Applications

Another case study focused on the effects of pyrrolidine-based compounds on cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory and learning tasks, supporting the hypothesis that similar compounds could be beneficial for treating cognitive deficits .

Mechanism of Action

The mechanism of action of 4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings are known to enhance binding affinity and selectivity towards these targets. The benzenesulfonamide group can further modulate the compound’s activity by influencing its solubility and stability.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target compound Benzenesulfonamide Ethyl, pyrrolidin-1-yl-pyrimidine Not reported Not reported
Pyrazolo-pyrimidine analog Pyrazolo[3,4-d]pyrimidine Fluoro, chromen-4-one 589.1 175–178
Thiazolyl analog Tetrahydro-pyrimidinyl Thiazolyl, thioxo Not reported Not reported
Dihydropyridin-ylidene analog Dihydropyridin-ylidene Methyl, sulfonyl Not reported Not reported

Functional Group Impact on Properties

  • Heterocyclic Rings : Piperidine (six-membered) in vs. pyrrolidine (five-membered) in the target compound affects conformational flexibility and steric bulk, which may influence interactions with biological targets.
  • Sulfonamide Linkers : The methylene bridge in the target compound contrasts with sulfanyl or sulfonyl linkages in analogs , altering electronic distribution and steric accessibility.

Biological Activity

4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C14H20N4O2S\text{C}_{14}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurological pathways. It has been noted for its potential effects on muscarinic receptors, which are implicated in cognitive functions and neurological disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including those similar to this compound. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values for related compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with values ranging from 0.0039 to 0.025 mg/mL .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.100

Neurological Implications

The compound has been studied for its potential role in treating neurological disorders such as Alzheimer's Disease and Lewy Body Dementia. Its ability to act as a muscarinic receptor antagonist suggests it may help alleviate cognitive deficits associated with these conditions .

Case Study 1: Antibacterial Efficacy

In a controlled study, several pyrrolidine derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that modifications on the pyrrolidine ring significantly influenced antibacterial activity, with specific substitutions leading to enhanced potency against harmful bacteria .

Case Study 2: Neurological Activity

Another study focused on the effects of similar compounds on cognitive function in animal models. The findings suggested that the administration of these compounds led to improved memory retention and reduced symptoms associated with cognitive decline, supporting their potential therapeutic use in neurodegenerative diseases .

Research Findings

Research indicates that the structural features of this compound are crucial for its biological activity. The presence of the pyrrolidine moiety enhances its interaction with biological targets, while the sulfonamide group contributes to its solubility and bioavailability.

Q & A

Q. What are the recommended synthetic routes for 4-ethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
  • Step 1 : Formation of the pyrrolidinyl-pyrimidine core via nucleophilic substitution or cyclization reactions.
  • Step 2 : Introduction of the methylene linker through reductive amination or alkylation.
  • Step 3 : Sulfonamide coupling using 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Optimization : Control reaction temperature (50–80°C), use anhydrous solvents (e.g., DMF or THF), and employ protecting groups (e.g., Boc for amines) to minimize side reactions. Purification via column chromatography or recrystallization improves purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., ethyl group at C4 of benzene, pyrrolidine N-linked to pyrimidine) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 404.15) .

Q. What are the key structural features influencing the compound’s reactivity and biological activity?

  • Methodological Answer : Critical structural elements include:
  • Sulfonamide group : Enhances hydrogen bonding with biological targets (e.g., enzymes) and improves solubility .
  • Ethyl substituent : Modulates lipophilicity, affecting membrane permeability and pharmacokinetics.
  • Pyrrolidinyl-pyrimidine moiety : Provides rigidity and facilitates π-π stacking interactions in receptor binding .
  • Structure-Activity Relationship (SAR) : Substituent variations on the benzene or pyrimidine rings can alter potency. For example, electron-withdrawing groups on pyrimidine may enhance enzyme inhibition .

Q. How can researchers conduct initial biological screening to assess potential therapeutic applications?

  • Methodological Answer :
  • In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, S. aureus) using broth microdilution (MIC values) .
  • Enzyme inhibition : Evaluate binding to dihydrofolate reductase (DHFR) or carbonic anhydrase via spectrophotometric assays (IC50_{50} determination) .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Methodological Answer :
  • Data triangulation : Compare results across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Variable control : Replicate experiments under identical conditions (pH, temperature, solvent).
  • Orthogonal validation : Confirm activity via alternative assays (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic assays) .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables in published datasets .

Q. What computational methods are effective in predicting target interactions and optimizing lead compounds?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with DHFR or other targets. Validate with free energy calculations (MM-GBSA) .
  • Quantum chemical calculations : Analyze reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) using Gaussian09 at the B3LYP/6-31G(d) level .
  • Machine learning : Train models on existing SAR data to predict bioactivity and prioritize synthetic targets .

Q. How can metabolic stability studies be designed to evaluate the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) at 37°C, monitor degradation via LC-MS over 60 minutes .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Half-life (t1/2_{1/2}) calculation : Use non-compartmental analysis (NCA) in software like Phoenix WinNonlin .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace ethyl with halogen or methoxy groups) and test activity .
  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment-based molecular fields (Sybyl-X).
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical interactions (e.g., hydrogen bonds with active-site residues) .

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